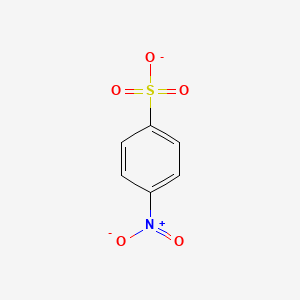

Nosylate

Descripción

Propiedades

Fórmula molecular |

C6H4NO5S- |

|---|---|

Peso molecular |

202.17 g/mol |

Nombre IUPAC |

4-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 |

Clave InChI |

SPXOTSHWBDUUMT-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

what is a nosylate group in organic chemistry

An In-Depth Technical Guide on the Nosylate Group in Organic Chemistry

Introduction

In the field of organic synthesis, particularly within pharmaceutical and materials science research, the strategic manipulation of functional groups is of utmost importance. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a highly versatile and valuable functional group. It is primarily recognized for its dual role as an excellent leaving group in nucleophilic substitution reactions and as a robust protecting group for primary and secondary amines.[1]

Closely related to the more common tosyl group (p-toluenesulfonyl), the nosyl group is a p-nitrobenzenesulfonate or an o-nitrobenzenesulfonate.[2] The presence of the electron-withdrawing nitro group significantly enhances its reactivity and utility in various chemical transformations. This technical guide provides a comprehensive overview of the this compound group, including its structure, properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Properties

The this compound group is a sulfonyl group that contains a nitro-substituted benzene (B151609) ring. The most common isomers are the para (p-nosyl) and ortho (o-nosyl) derivatives. The strong electron-withdrawing effect of the nitro group is fundamental to the this compound's properties, making the corresponding sulfonates and sulfonamides highly useful in organic synthesis.

Key Properties:

-

Excellent Leaving Group: The this compound anion is a very weak base due to the resonance stabilization provided by the sulfonyl group and the additional inductive and resonance effects of the nitro group. This makes it an excellent leaving group in nucleophilic substitution reactions, often exhibiting greater reactivity than tosylates.[3][4]

-

Amine Protection: The nosyl group is widely used to protect amines.[1] 2-Nitrobenzenesulfonyl chloride reacts readily with primary and secondary amines to form stable sulfonamides.[1] This protection significantly reduces the nucleophilicity and basicity of the amine nitrogen.[1]

-

Mild Deprotection Conditions: A significant advantage of the nosyl group over the tosyl group for amine protection is the ability to cleave it under remarkably mild conditions.[1] This is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base.[5]

Quantitative Data

The enhanced reactivity of the this compound group compared to other common sulfonate leaving groups is evident in relative rate data for nucleophilic substitution reactions.

Table 1: Relative Leaving Group Abilities in Sₙ2 Reactions

| Leaving Group | Common Name | Relative Rate (k_rel) |

| AcO⁻ | Acetate | 1 x 10⁻¹⁰ |

| Cl⁻ | Chloride | 0.0001 |

| Br⁻ | Bromide | 0.001 |

| I⁻ | Iodide | 0.01 |

| H₃C-SO₃⁻ | Mesylate | 4.4 |

| H₃C-C₆H₄-SO₃⁻ | Tosylate | 3.6 |

| O₂N-C₆H₄-SO₃⁻ | This compound | 13 |

| F-SO₃⁻ | Fluorosulfate | 29,000 |

| CF₃-SO₃⁻ | Triflate | 56,000 |

| C₄F₉-SO₃⁻ | Nonaflate | 120,000 |

| (Data sourced from Wipf Group, University of Pittsburgh)[4] |

The following table summarizes the results from a study on the nosylation of hydroxyl-terminated polyisobutylenes (PIB-OH), demonstrating the efficiency of this transformation under various conditions.

Table 2: Nosylation of Allyl-Terminated Polyisobutylene (PIBₐₗₗ-OH)

| Entry | NsCl (eq.) | Catalyst (eq.) | Base (TEA) (eq.) | Time (h) | Hydroxyl Conversion (%) | Nosyl End-functionality (%) | Chlorine End-functionality (%) |

| 35-39 | 10 | DMAP (2) | 10 | 4 | 100 | 70-86 | 14-30 |

| 45 | 10 | DMAP (2) | 5 | 19 | 100 | 91 | 9 |

| 46 | 10 | DMAP (2) | 5 | 24 | 100 | 93 | 7 |

| - | 10 | 1-MI (2) | 5 | - | - | 89-94 | 4-8 |

| NsCl: Nosyl chloride, DMAP: 4-Dimethylaminopyridine, TEA: Triethylamine, 1-MI: 1-Methylimidazole. (Data adapted from Puskas et al., 2020)[3] |

Key Applications and Signaling Pathways

The this compound group is a key intermediate in the synthesis of various complex molecules and pharmaceuticals.

-

Drug Synthesis: (S)-(+)-Glycidyl this compound is a crucial intermediate in the synthesis of Landiolol hydrochloride, an ultra-short-acting β1 receptor blocker used for treating tachyarrhythmias.[6]

-

Fukuyama Amine Synthesis: This powerful method for preparing secondary amines utilizes a nosyl-protected amine which is subsequently alkylated and then deprotected under mild conditions.[5]

-

Tandem Reactions: The nosyl group can participate in tandem reactions, such as the Michael/Truce-Smiles rearrangement, to construct complex polycyclic and heterocyclic systems.[7][8][9]

Caption: Fukuyama Amine Synthesis Workflow.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of nosyl compounds are provided below. All reactions should be carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.[10]

Protocol 1: General Procedure for Nosylation of an Alcohol

This protocol describes the conversion of a hydroxyl group to a this compound group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

Alcohol (1.0 eq.)

-

2- or 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 - 1.5 eq.)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Base: Pyridine (B92270) (2.0 eq.) or Triethylamine (TEA, 1.5 eq.)

-

Optional catalyst: 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (1-MI)[3]

Procedure:

-

Dissolve the alcohol (1.0 eq.) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq.) to the stirred solution.

-

Add the nosyl chloride (1.1 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C or warm to room temperature, and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash successively with 1 M HCl (if using pyridine or TEA), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Synthesis of an Alkyl this compound.

Protocol 2: Protection of a Primary Amine with Nosyl Chloride

This procedure details the formation of a stable 2-nitrobenzenesulfonamide (B48108) from a primary amine.[1]

Materials:

-

Primary amine (1.0 eq.)

-

2-Nitrobenzenesulfonyl chloride (1.1 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Base: Pyridine (2.0 eq.)

Procedure:

-

Dissolve the primary amine (1.0 eq.) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 eq.) to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) in portions over 5-10 minutes, maintaining the temperature below 5 °C.[1]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting nosyl amide can be purified by recrystallization or column chromatography.

Protocol 3: Deprotection of a Nosyl-Protected Amine

This protocol, central to the Fukuyama amine synthesis, describes the mild cleavage of the N-Ns bond.[5]

Materials:

-

N-Nosyl amide (1.0 eq.)

-

Thiophenol (2.5 eq.)

-

Potassium carbonate (K₂CO₃) (2.5 eq.) or Potassium hydroxide (B78521) (KOH) (2.5 eq.)[5]

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

In a two-necked, round-bottomed flask, dissolve thiophenol (2.5 eq.) in acetonitrile.

-

Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (2.5 eq.) over 10 minutes.[5]

-

After 5 minutes, remove the ice bath and add a solution of the N-nosyl amide (1.0 eq.) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes, monitoring by TLC.[5]

-

Allow the mixture to cool to room temperature, dilute with water, and extract with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be further purified by column chromatography.[5]

Caption: this compound as a Leaving Group in an Sₙ2 Reaction.

Conclusion

The this compound group is a powerful and versatile tool in modern organic synthesis. Its utility as both a highly reactive leaving group and a readily cleavable protecting group for amines makes it indispensable for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3] The electron-withdrawing nitro group confers unique properties that often make it superior to the more traditional tosylate group, particularly with respect to the mild conditions required for deprotection from amines. For researchers in drug development and organic synthesis, a thorough understanding of the this compound group's reactivity and handling provides a significant advantage in the design and execution of synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

The Nosyl Protecting Group in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a cornerstone in modern organic synthesis for the protection of primary and secondary amines.[1] Its utility stems from a combination of robust stability to a wide array of reaction conditions and, critically, its facile cleavage under mild and specific protocols.[1][2] This orthogonality to other common amine protecting groups, such as Boc, Cbz, and Fmoc, renders it an invaluable tool in the multi-step synthesis of complex molecules, including peptides and pharmaceuticals.[3][4] This guide provides an in-depth overview of the core principles and practical applications of nosyl protection.

Core Principles of Nosyl Protection

The nosyl group is typically introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base.[1] The resulting sulfonamide is stable under both acidic and basic conditions.[5] The strong electron-withdrawing nature of the ortho-nitro group is the key to both the stability of the protected amine and the unique mechanism of its removal.[1] This electronic effect significantly reduces the nucleophilicity and basicity of the nitrogen atom it protects.[1]

The true elegance of the nosyl group lies in its deprotection strategy. Cleavage is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a mechanism not available to its close relative, the tosyl group.[4][6] This reaction is typically performed using a thiol, such as thiophenol, in the presence of a base.[4][6] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[4][6] This intermediate then collapses, cleaving the sulfur-nitrogen bond and liberating the free amine.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the protection and deprotection of amines using the nosyl group, compiled from various sources.

Table 1: Representative Conditions for Nosylation of Amines [1]

| Amine Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Pyridine (B92270) (2.0 eq) | CH₂Cl₂ | 0 to RT | 2-16 | High |

| Secondary | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Triethylamine | CH₂Cl₂ | 0 to RT | 2-16 | High |

Table 2: Comparison of Deprotection Conditions for Nosylamides [3][4][6][7]

| Thiol Reagent | Base | Solvent | Temperature | Time | Notes |

| Thiophenol (2.5 eq) | K₂CO₃ (2.5 eq) | DMF/MeCN | RT | 1-4 h | Standard, effective conditions.[1] |

| Thiophenol (2.5 eq) | aq. KOH (2.5 eq) | MeCN | 0 °C to 50 °C | 40 min | Rapid deprotection.[6] |

| Polymer-supported thiophenol | Cs₂CO₃ | DMF/THF | RT or 80-120 °C (MW) | 24 h (RT) or 6 min (MW) | Simplified purification by filtration.[3] |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 °C | 12 h | Odorless thiol alternative.[7] |

| n-Dodecanethiol | LiOH | DMF | RT | - | Odorless aliphatic thiol.[7] |

Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine[1]

-

Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as pyridine (2.0 equivalents), to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 5-10 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amine.

Protocol 2: General Procedure for Deprotection of a Nosylamide using Thiophenol[1][4]

-

Dissolve the nosyl-protected amine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).[4]

-

Add thiophenol (2.5 equivalents) to the solution.[1]

-

Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the stirred mixture.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3x).[1][4]

-

Combine the organic extracts and wash them sequentially with 1M NaOH solution (2x) to remove excess thiophenol, followed by a brine wash (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]

Protocol 3: Deprotection using a Solid-Supported Thiol[3]

-

Dissolve the sulfonamide (1 mmol) in dry THF (2 mL).

-

Add Cs₂CO₃ (3.25 mmol).

-

Add polystyrene-thiophenol resin (1.12 mmol, pre-treated with PPh₃ in THF to reduce disulfides).

-

Shake the mixture in a sealed vial at room temperature for 8 hours.

-

Add an additional portion of PS-thiophenol resin (1.12 mmol) and continue shaking for another 16 hours.

-

Filter the reaction mixture and wash the solid resin several times with THF and CH₂Cl₂.

-

Evaporate the solvent from the combined filtrates to isolate the pure amine.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in nosyl protection chemistry.

Caption: General workflow for amine protection and deprotection using the nosyl group.

Caption: Mechanism of nosylation for amine protection.

Caption: Mechanism of nosyl deprotection by a thiolate.

References

- 1. benchchem.com [benchchem.com]

- 2. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. tandfonline.com [tandfonline.com]

The Nosylate Group in Organic Synthesis: A Technical Guide to Reaction Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a powerful and versatile tool in modern organic synthesis. Its strong electron-withdrawing nature imparts unique reactivity, making it an excellent leaving group and a robust protecting group for amines. This technical guide provides an in-depth exploration of the nosylate reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Concepts: The Nosyl Group's Role and Advantages

The nosyl group, often abbreviated as "Ns," is typically introduced by reacting an alcohol or amine with 2-nitrobenzenesulfonyl chloride. Its primary applications in organic synthesis include:

-

Activation of Alcohols : By converting a hydroxyl group, which is a poor leaving group, into a this compound, the carbon atom becomes susceptible to nucleophilic attack. Nosylates are among the most effective leaving groups, often surpassing the reactivity of tosylates and mesylates.[1][2]

-

Protection of Amines : The nosyl group readily forms stable sulfonamides with primary and secondary amines, effectively protecting them from a wide range of reaction conditions. A key advantage of the nosyl group over other sulfonyl protecting groups, like tosyl, is its facile cleavage under mild, specific conditions.[3][4] This orthogonality is crucial in multi-step synthesis.[5]

The this compound as a Superior Leaving Group

The exceptional leaving group ability of the this compound anion is attributed to the stabilizing effect of the electron-withdrawing nitro group through resonance and inductive effects. This increased stability of the departing anion lowers the transition state energy of nucleophilic substitution reactions.

Quantitative Comparison of Sulfonate Leaving Groups

The following table summarizes the relative reactivity of common sulfonate leaving groups in SN2 reactions, highlighting the superior performance of the this compound group.

| Leaving Group | Abbreviation | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |

| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[2] | 56,000[2] |

| This compound | -ONs | O₂NC₆H₄SO₃⁻ | 2-Nitrobenzenesulfonic Acid | ~ -0.3 | 4.5 [1] |

| Brosylate | -OBs | BrC₆H₄SO₃⁻ | p-Bromobenzenesulfonic Acid | ~ -0.9 | 2.62[1] |

| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2[2] | 1.00[1][2] |

| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5[2] | 0.70[1][2] |

Relative rates are normalized to the rate of the mesylate leaving group.

Reaction Mechanisms and Signaling Pathways

Nosylation of Alcohols and Amines

The formation of nosylates and nosylamides proceeds through a nucleophilic attack of the alcohol or amine on the sulfur atom of 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

SN2 Reaction with a this compound Leaving Group

The SN2 reaction involving a this compound is a concerted, single-step process. A strong nucleophile attacks the carbon atom from the backside of the C-ONs bond, leading to an inversion of stereochemistry at the reaction center. The this compound anion is an excellent leaving group, facilitating a rapid reaction.

Deprotection of Nosylamides via Meisenheimer Complex

The selective deprotection of nosyl-protected amines is a hallmark of this protecting group. The reaction proceeds with a thiol, such as thiophenol, in the presence of a base. The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, forming a stable Meisenheimer complex. This intermediate then collapses, cleaving the sulfur-nitrogen bond and releasing the free amine.[6]

Experimental Protocols

General Procedure for the Nosylation of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide (B48108) from a primary amine.[4]

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

General Procedure for the Deprotection of a Nosyl-Protected Amine Using Thiophenol

This protocol is adapted from a procedure described for the Fukuyama amine synthesis.[6]

Materials:

-

Nosyl-protected amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5 eq)

-

Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.

-

Add potassium carbonate (2.5 eq) to the stirred mixture.

-

Heat the reaction mixture to 40-50 °C and monitor for completion by TLC or LC-MS (typically 1-4 hours).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Advanced Synthetic Applications: The Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful three-step method for the preparation of secondary amines from primary amines.[3] This process leverages the unique properties of the nosyl group for both activation and subsequent deprotection.

Experimental Workflow: Fukuyama Amine Synthesis

The Truce-Smiles Rearrangement: A Nosyl-Mediated C-C Bond Formation

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be facilitated by the nosyl group, leading to the formation of a new carbon-carbon bond. A notable application is in the synthesis of β-arylethylamines.[7][8] In this radical-mediated process, an initial radical addition to an alkene on a nosyl-protected amine triggers an intramolecular aryl migration from the sulfur to a carbon atom.

Conclusion

The nosyl group offers a distinct set of advantages for the activation of alcohols and the protection of amines in organic synthesis. Its superior leaving group ability and the mild conditions required for the cleavage of nosylamides make it an invaluable tool for researchers, particularly in the synthesis of complex molecules and pharmaceuticals. The applications of the nosyl group in powerful synthetic methodologies such as the Fukuyama amine synthesis and the Truce-Smiles rearrangement underscore its significance and versatility in modern organic chemistry.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merging Hydrogen-Atom-Transfer and the Truce-Smiles Rearrangement for Synthesis of β-Arylethylamines from Unactivated Allylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Nosylate in Medicinal Chemistry: An In--depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of functional groups to facilitate the synthesis of complex molecules is paramount. Among these, sulfonate esters have emerged as highly effective leaving groups and protecting groups. This technical guide focuses on the applications of p-nitrobenzenesulfonates, commonly known as nosylates, in medicinal chemistry. The nosyl group, characterized by the presence of a nitro group on the benzene (B151609) ring, offers distinct advantages in terms of reactivity and ease of removal, making it a valuable tool in the synthesis of pharmaceutical agents. This guide will provide a comprehensive overview of the use of nosylates as leaving groups in nucleophilic substitution reactions and as protecting groups for amines, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts.

Nosylate as a Superior Leaving Group

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed after its departure. The this compound anion is particularly stable due to the strong electron-withdrawing effect of the para-nitro group, which delocalizes the negative charge through resonance. This inherent stability makes the this compound an excellent leaving group, often surpassing other commonly used sulfonates like tosylates and mesylates in reactivity.

Quantitative Comparison of Sulfonate Leaving Groups

The leaving group ability of sulfonates can be quantitatively assessed by comparing the pKa of their conjugate acids and the relative rates of SN2 reactions. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |

| Triflate | -OTf | Triflic Acid | ~ -14 | ~4.2 x 104 |

| This compound | -ONs | p-Nitrobenzenesulfonic Acid | -0.6 | ~4.4 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | -2.8 | 1 |

| Mesylate | -OMs | Methanesulfonic Acid | -1.9 | 0.6 |

Data extrapolated and compiled from multiple sources for comparative purposes.

This table highlights the superior leaving group ability of this compound compared to the more traditional tosylate and mesylate groups in SN2 reactions.

Applications in Drug Synthesis

The enhanced reactivity of nosylates makes them particularly useful in the synthesis of complex drug molecules where efficient bond formation is critical.

Synthesis of Landiolol Hydrochloride

Landiolol is an ultra-short-acting, highly selective β1-adrenergic blocker used for the emergency treatment of tachyarrhythmias. A key step in its synthesis involves the use of (S)-(+)-glycidyl this compound as an intermediate.[1]

Experimental Protocol: Synthesis of (S)-(+)-Glycidyl this compound

-

Materials: (S)-oxiran-2-ylmethanol, p-nitrobenzenesulfonyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (CH2Cl2), saturated aqueous NaHCO3, Na2SO4.

-

Procedure:

-

Dissolve (S)-oxiran-2-ylmethanol (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (3.3 eq) to the stirred solution.

-

Add p-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction mixture with ice-cold water.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield (S)-(+)-glycidyl this compound.[1]

-

The subsequent reaction of (S)-(+)-glycidyl this compound with the appropriate amine nucleophile proceeds via an SN2 mechanism to form a key intermediate in the synthesis of Landiolol.

Synthesis of Nafithromycin Intermediate

Nafithromycin is a novel ketolide antibiotic. A key intermediate in its synthesis is an R-nosylate derivative, which is prepared in a multi-step sequence starting from methyl-D-lactate. The this compound is introduced to create a reactive center for subsequent nucleophilic substitution, leading to the formation of the drug's side chain with high yield and purity of over 99%.[2][3]

Nosyl Group as a Protecting Group for Amines

The nosyl group is also widely employed as a protecting group for primary and secondary amines. The resulting nosylamides are stable under a variety of reaction conditions. A significant advantage of the nosyl group over other sulfonyl protecting groups like tosyl is the mildness of the conditions required for its removal.[4]

Protection of Amines (Nosylation)

Experimental Protocol: Nosylation of a Primary Amine

-

Materials: Primary amine, 2-nitrobenzenesulfonyl chloride (Ns-Cl), pyridine (B92270), anhydrous dichloromethane (CH2Cl2).

-

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 eq) to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the nosyl-protected amine.[4]

-

Deprotection of Nosylamides

The deprotection of nosylamides is typically achieved under mild conditions using a thiol and a base. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.

Experimental Protocol: Deprotection of a Nosylamide

-

Materials: Nosyl-protected amine, thiophenol, potassium carbonate (K2CO3), acetonitrile.

-

Procedure:

-

Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

-

Add K2CO3 (3.0 eq) and thiophenol (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the free amine.

-

Quantitative Data for Nosylamide Deprotection

| Substrate | Thiol Reagent | Base | Solvent | Time (h) | Yield (%) |

| N-benzyl-nosylamide | Thiophenol | K2CO3 | CH3CN | 2 | 95 |

| N-(4-methoxybenzyl)-nosylamide | Thiophenol | K2CO3 | DMF | 1.5 | 98 |

| N-butyl-nosylamide | 2-mercaptoethanol | Cs2CO3 | CH3CN | 3 | 92 |

Conclusion

The this compound group represents a powerful and versatile tool in the arsenal (B13267) of the medicinal chemist. Its exceptional leaving group ability facilitates challenging nucleophilic substitution reactions crucial for the construction of complex pharmaceutical agents. Furthermore, its utility as a protecting group for amines, combined with the mild conditions required for its removal, provides a strategic advantage in multi-step syntheses. The quantitative data and detailed protocols presented in this guide underscore the practical benefits of incorporating this compound chemistry into drug discovery and development programs. As the demand for more efficient and robust synthetic methodologies continues to grow, the applications of nosylates in medicinal chemistry are poised to expand further.

References

The Fukuyama Amine Synthesis: A Technical Guide to the Strategic Use of Nosyl Groups

For Researchers, Scientists, and Drug Development Professionals

The Fukuyama amine synthesis has emerged as a cornerstone in modern organic chemistry, providing a mild and efficient pathway for the synthesis of secondary amines. Central to this methodology is the strategic use of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group. This in-depth technical guide explores the core principles, experimental protocols, and applications of the Fukuyama amine synthesis with a specific focus on the pivotal role of the nosyl group.

Introduction: The Power of the Nosyl Group

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious protection and deprotection of functional groups are paramount. The amine functional group, with its inherent nucleophilicity and basicity, often necessitates protection to avert undesirable side reactions.[1] The 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered by Fukuyama and his colleagues, has proven to be an exceptionally versatile and valuable tool for the protection of primary and secondary amines.[1][2]

Unlike the more traditional and highly stable p-toluenesulfonyl (tosyl, Ts) group, which often requires harsh conditions for removal, the nosyl group offers a significant advantage: it can be cleaved under remarkably mild conditions.[1][3] This key feature is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[1] This characteristic makes 2-nitrobenzenesulfonamides ideal intermediates in complex synthetic pathways.[1]

The Fukuyama amine synthesis leverages the unique properties of the nosyl group in a three-step sequence:

-

Nosylation: A primary amine is converted to a stable and often crystalline N-nosyl sulfonamide.[1]

-

Alkylation: The nosyl group renders the sulfonamide N-H proton acidic, enabling deprotonation and subsequent alkylation under mild conditions.[1]

-

Deprotection: The nosyl group is readily removed by treatment with a thiol, regenerating the secondary amine.[4]

This versatile strategy has been successfully employed in the total synthesis of numerous complex natural products, including linear and macrocyclic polyamines.[5]

Core Mechanism and Principles

The efficacy of the Fukuyama amine synthesis is rooted in the electronic properties of the nosyl group.

Activation for N-Alkylation

The strong electron-withdrawing effect of the 2-nitrobenzenesulfonyl group significantly increases the acidity of the N-H proton of the resulting sulfonamide.[1] This increased acidity allows for deprotonation with relatively weak bases, such as potassium carbonate or cesium carbonate, to form a nucleophilic sulfonamide anion. This anion can then be readily alkylated by various electrophiles, including alkyl halides or alcohols under Mitsunobu conditions.[4][6] This contrasts with tosylamides, which typically require stronger bases for deprotonation.

The Deprotection Pathway: A Meisenheimer Complex

The most significant advantage of the nosyl group is its facile removal under mild, nucleophilic conditions.[1] The deprotection is typically achieved using a thiol, such as thiophenol, in the presence of a base.[1][4] The reaction proceeds through a nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex.[1][4] The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, leading to the formation of this intermediate. Subsequent collapse of the Meisenheimer complex results in the release of the free amine and the formation of a diaryl disulfide and sulfur dioxide.[4] This mild deprotection is a unique feature of the nosyl group and allows for its removal in the presence of other sensitive functional groups.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps of the Fukuyama amine synthesis using nosyl groups, compiled from various literature sources.

Table 1: Representative Conditions and Yields for Nosylation of Primary Amines

| Primary Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Pyridine | CH₂Cl₂ | 0 to rt | 2 - 16 | >95 |

| n-Propylamine | Triethylamine | CH₂Cl₂ | 0 to rt | 2 - 16 | High |

| p-Methoxybenzylamine | Pyridine | CH₂Cl₂ | 0 to rt | 12 | 98 |

| Glycine methyl ester | Pyridine | CH₂Cl₂ | 0 to rt | 12 | 95 |

Table 2: Representative Conditions and Yields for Alkylation of N-Nosylamides

| N-Nosylamide Substrate | Alkylating Agent | Base/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(p-Methoxybenzyl)nosylamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | rt | 12 | 96 |

| N-Nosyl-L-phenylalanine methyl ester | Methyl iodide | K₂CO₃ | DMF | rt | 12 | 99 |

| N-Nosyl-p-anisidine | Isopropyl alcohol | DEAD, PPh₃ | THF | 0 to rt | 12 | 85 |

| N-Nosyl-n-butylamine | Benzyl alcohol | DIAD, PPh₃ | THF | 0 to rt | 12 | 92 |

Table 3: Representative Conditions and Yields for Deprotection of N-Nosylamides

| N,N-Disubstituted Nosylamide | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile (B52724) | 50 | 0.67 | 89-91[4] |

| N-Methyl-N-nosyl-L-phenylalanine methyl ester | Thiophenol | K₂CO₃ | DMF | rt | 2 | 98 |

| N-Benzyl-N-nosyl-n-butylamine | 2-Mercaptoethanol | K₂CO₃ | DMF | rt | 3 | 95 |

| N-Allyl-N-nosyl-p-anisidine | Thiophenol | Cs₂CO₃ | CH₃CN | rt | 1 | 97 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the Fukuyama amine synthesis using nosyl groups.

General Procedure for the Nosylation of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide (B48108) from a primary amine.[1]

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

-

Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.[1]

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[1]

-

The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[1]

General Procedure for the Alkylation of an N-Nosylamide (Mitsunobu Reaction)

This protocol outlines the N-alkylation of a nosylamide with a primary or secondary alcohol using Mitsunobu conditions.

Materials:

-

N-Nosylated amine (1.0 eq)

-

Alcohol (1.2 eq)

-

Triphenylphosphine (B44618) (PPh₃) or Trimethylphosphine (PMe₃) (1.5 eq)

-

Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the N-nosylated amine (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to afford the N,N-disubstituted nosylamide.

General Procedure for the Deprotection of an N-Nosylamide

This protocol describes the cleavage of the nosyl group to yield the secondary amine.[1][4]

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]

-

Add thiophenol (2.5 eq) to the solution.[1]

-

Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) or stir at room temperature for the required time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC or LC-MS.[4]

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1][4]

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[1][4]

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1][4]

-

The crude secondary amine can be further purified by column chromatography on silica gel or distillation.[4]

Visualizing the Fukuyama Amine Synthesis

The following diagrams illustrate the core concepts and workflows of the Fukuyama amine synthesis using nosyl groups.

References

- 1. benchchem.com [benchchem.com]

- 2. pharm.or.jp [pharm.or.jp]

- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Deep Dive into Ortho- vs. Para-Nitrobenzenesulfonyl: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among the myriad of choices for the protection of amines, the nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and valuable tool. This is largely due to its facile introduction, stability to a range of reaction conditions, and, most critically, its mild deprotection protocols.

This technical guide provides an in-depth comparison of the two most commonly employed isomers of nitrobenzenesulfonyl chloride: ortho-nitrobenzenesulfonyl chloride (o-NsCl) and para-nitrobenzenesulfonyl chloride (p-NsCl). While often used interchangeably, these two reagents exhibit subtle yet significant differences in their reactivity, stability, and steric influence, which can have profound implications for reaction outcomes, yields, and scalability in a drug development setting. This document aims to equip researchers, scientists, and drug development professionals with the detailed knowledge required to make informed decisions about which isomer is best suited for their specific synthetic challenges.

Core Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of o-NsCl and p-NsCl is essential for their effective application. The position of the nitro group on the benzene (B151609) ring influences the electronic and steric nature of the sulfonyl chloride, which in turn dictates its reactivity and the properties of the resulting sulfonamide.

| Property | ortho-Nitrobenzenesulfonyl Chloride (o-NsCl) | para-Nitrobenzenesulfonyl Chloride (p-NsCl) |

| CAS Number | 1694-92-4 | 98-74-8 |

| Molecular Formula | C₆H₄ClNO₄S | C₆H₄ClNO₄S |

| Molecular Weight | 221.62 g/mol | 221.62 g/mol |

| Appearance | Yellowish crystalline solid | Yellow powder |

| Melting Point | 68-70 °C | 75-79 °C |

| S-Cl Bond Dissociation Energy | ~51.35 kcal/mol | ~55.24 kcal/mol |

Reactivity and Synthetic Applications

Both o-NsCl and p-NsCl are primarily used to protect primary and secondary amines by forming stable sulfonamides (nosylamides). The electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton in the resulting monosubstituted sulfonamide, facilitating further functionalization at the nitrogen atom.

Nosylation: Protection of Amines

The reaction of an amine with either o-NsCl or p-NsCl, typically in the presence of a base, affords the corresponding nosylamide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

General Experimental Protocol for Nosylation:

-

Dissolution: Dissolve the amine in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water.

-

Base Addition: Add a base, such as triethylamine, pyridine, or aqueous sodium carbonate, to the reaction mixture.

-

Sulfonyl Chloride Addition: Slowly add a solution of o-NsCl or p-NsCl in a suitable solvent to the amine solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

A study on enantioselective sulfonylation reactions noted that the use of ortho-nitrobenzenesulfonyl chloride led to reduced enantioselectivity compared to the para-isomer, suggesting that the reaction is sensitive to steric effects.

Denosylation: Deprotection of Amines

A key advantage of the nosyl protecting group is its facile removal under mild conditions, a feature that distinguishes it from the more robust tosyl group. Deprotection is typically achieved by nucleophilic aromatic substitution using a thiol and a base. The reaction proceeds via the formation of a Meisenheimer complex.

General Experimental Protocol for Denosylation:

-

Dissolution: Dissolve the nosyl-protected amine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.

-

Reagent Addition: Add a thiol reagent (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., potassium carbonate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material. The deprotection is often accompanied by the formation of a bright yellow color.

-

Work-up and Purification: After completion, the reaction mixture is worked up to remove the sulfur-containing byproducts and the desired amine is isolated and purified.

It has been reported that the ortho-nosyl group can be cleaved more readily than the para-nosyl group under certain conditions. This difference in reactivity can be exploited for selective deprotection in molecules containing multiple sulfonamide protecting groups. Microwave irradiation can significantly accelerate the deprotection process, with complete conversion observed in as little as six minutes for o-nosyl amides.

Stability Profile

Nosylamides are generally stable to a wide range of reaction conditions, including both acidic and basic environments, making them compatible with many synthetic transformations. However, their stability can be influenced by the position of the nitro group. While both isomers are robust, the ease of cleavage of the ortho-isomer with thiols suggests a greater susceptibility to nucleophilic attack at the aromatic ring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving nitrobenzenesulfonyl chlorides.

Logical Relationships in Reactivity

The interplay between electronic and steric effects governs the differential reactivity of the ortho and para isomers.

Conclusion and Recommendations

The choice between ortho- and para-nitrobenzenesulfonyl chloride is not merely one of convenience but a strategic decision that can significantly impact the efficiency and outcome of a synthetic route.

Use ortho-Nitrobenzenesulfonyl Chloride when:

-

Milder deprotection conditions are desired: The o-nosyl group is generally more labile, allowing for its removal under conditions that might leave a p-nosyl group intact.

-

Orthogonal protection strategies are employed: The differential reactivity in deprotection can be exploited for selective deprotection.

Use para-Nitrobenzenesulfonyl Chloride when:

-

Higher stability of the protecting group is required: The p-nosyl group is more robust than its ortho-counterpart.

-

Steric hindrance at the reaction center is a concern: The remote position of the nitro group in the para-isomer minimizes steric congestion around the sulfonyl chloride.

-

Higher enantioselectivity is critical in asymmetric transformations: The reduced steric bulk of the p-nosyl group can lead to better stereochemical control.

A Technical Guide to the Synthesis of (S)-(+)-Glycidyl Nosylate: A Key Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Glycidyl nosylate, a vital chiral building block, plays a pivotal role in the asymmetric synthesis of numerous pharmaceutical compounds. Its reactive epoxide and effective leaving group (this compound) make it a versatile intermediate for introducing a specific stereocenter into target molecules. This technical guide provides an in-depth overview of the synthesis of (S)-(+)-glycidyl this compound, focusing on prevalent methodologies, detailed experimental protocols, and quantitative data to support researchers in its efficient and stereoselective preparation.

Introduction

(S)-(+)-Glycidyl this compound, with the chemical name (2S)-(+)-Glycidyl 3-nitrobenzenesulfonate, is an organic compound that appears as a colorless to pale yellow crystalline solid.[1][2] The molecule's reactivity is primarily attributed to its epoxide functional group, which is susceptible to nucleophilic attack, and the this compound group, which is an excellent leaving group.[2] These characteristics make it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry.[1] A notable application is its use as a key intermediate in the synthesis of Landiolol hydrochloride, an ultrashort-acting and highly selective β1 receptor blocker.[2]

Synthetic Pathways

The synthesis of (S)-(+)-glycidyl this compound is predominantly achieved through two main routes, differing in the choice of the chiral starting material:

-

From (S)-Glycidol: This is a direct approach involving the reaction of commercially available (S)-glycidol with 3-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base.

-

From (R)-3-Chloro-1,2-propanediol: This method involves an initial in-situ cyclization of (R)-3-chloro-1,2-propanediol to form (S)-glycidol, which then reacts with nosyl chloride.

The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both pathways are capable of producing the target compound with high enantiopurity.

Below is a diagram illustrating the primary synthetic workflows for preparing (S)-(+)-glycidyl this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures for (S)-(+)-glycidyl this compound, allowing for a comparative analysis of the different methodologies.

Table 1: Synthesis of (S)-(+)-Glycidyl this compound from (S)-Glycidol

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Optical Purity (% ee) | Reference |

| (S)-Glycidol | 3-Nitrobenzenesulfonyl chloride, Triethylamine | Dichloromethane (B109758) | 0 | 1 | 85.3 | - | - | [3] |

| (S)-Oxiran-2-ylmethanol | 3-Nitrobenzene-1-sulfonyl chloride, Triethylamine | Anhydrous Dichloromethane | - | - | - | - | - | [2] |

Table 2: Synthesis of (S)-(+)-Glycidyl this compound from (R)-3-Chloro-1,2-propanediol

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Optical Purity (% ee) | Reference |

| (R)-3-Chloro-1,2-propanediol (99.5% ee) | Tripotassium phosphate (B84403), Triethylamine, 4-(Dimethylamino)pyridine, 3-Nitrobenzenesulfonyl chloride | Dichloromethane | Reflux (cyclization), 0 to RT (nosylation) | 3 (cyclization), 1 (nosylation) | 80.5 | 99.2 | 99.5 | [3][4] |

| (R)-3-Chloro-1,2-propanediol (98.7% ee) | Sodium hydroxide, N,N-Dimethylaminopyridine, m-Nitrobenzenesulfonyl chloride | Toluene, Water | 0-5 (nosylation) | 1 (cyclization), 1 (nosylation) | 70 | 98.4 | 98.9 | [5] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of (S)-(+)-glycidyl this compound based on the two primary routes.

Protocol 1: Synthesis from (S)-Glycidol

This protocol is adapted from a procedure reported by Guidechem.[3]

Materials:

-

(S)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

n-Pentane

Procedure:

-

To a stirred solution of (S)-glycidol (1.67 g, 22.56 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (3.90 mL, 27.07 mmol) over a period of 15 minutes.

-

To this reaction mixture, add 3-nitrobenzenesulfonyl chloride (5.00 g, 22.56 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (200 mL).

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Triturate the crude product with n-pentane to yield (S)-(+)-glycidyl this compound (5.00 g, 19.30 mmol).

Protocol 2: Synthesis from (R)-3-Chloro-1,2-propanediol

This protocol is a one-pot procedure adapted from a patent.[3][4]

Materials:

-

(R)-3-Chloro-1,2-propanediol (optical purity 99.5% ee)

-

Tripotassium phosphate (K₃PO₄)

-

Triethylamine

-

4-(Dimethylamino)pyridine (DMAP)

-

3-Nitrobenzenesulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous Potassium carbonate (K₂CO₃) solution

-

1N aqueous Hydrochloric acid (HCl) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane/Ethyl acetate (B1210297)

Procedure:

-

To a solution of dichloromethane (1.2 L) containing (R)-3-chloro-1,2-propanediol (200 g, optical purity 99.5% ee), add tripotassium phosphate (499 g).

-

Reflux the resulting solution with stirring for 3 hours to facilitate the formation of (S)-glycidol in situ.

-

Cool the obtained solution to 0 °C.

-

Add triethylamine (201 g), 4-(dimethylamino)pyridine (4 g), and 3-nitrobenzenesulfonyl chloride (401 g) to the solution.

-

Stir the reaction mixture at room temperature for an additional hour.

-

Wash the reaction mixture sequentially with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrochloric acid solution, and 1 L of water.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Evaporate the dichloromethane under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a hexane/ethyl acetate mixture (1:1 v/v) to obtain pure (S)-(+)-glycidyl this compound.

Role in Asymmetric Synthesis: An Example

As previously mentioned, (S)-(+)-glycidyl this compound is a crucial intermediate in the synthesis of beta-blockers. The following diagram illustrates its role in a generalized synthesis of an (S)-beta-blocker.

In a more specific example, for the synthesis of Landiolol, (S)-(+)-glycidyl this compound allows for the stereospecific introduction of the glycidyl moiety, which is subsequently opened by the appropriate amine to form the final active pharmaceutical ingredient.[2]

Conclusion

The synthesis of (S)-(+)-glycidyl this compound is a well-established process with multiple reliable routes. The choice between starting from (S)-glycidol or (R)-3-chloro-1,2-propanediol will depend on factors such as cost, availability, and desired scale. Both methods, when executed with care, can provide the desired chiral intermediate in high yield and excellent enantiomeric purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful and efficient synthesis of this valuable compound for applications in pharmaceutical and chemical research.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]

- 5. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

The Nosylate Group in Natural Product Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl) group, a versatile and highly functional moiety, has emerged as a powerful tool in the intricate art of natural product synthesis. Its unique electronic properties render it an excellent protecting group for amines and a competent activating group for alcohols. This guide provides an in-depth exploration of the nosylate group's applications, offering detailed experimental protocols and quantitative data to facilitate its effective implementation in complex synthetic endeavors.

The this compound Group: Properties and Advantages

The nosyl group (Ns) is characterized by a benzene (B151609) ring substituted with a nitro group ortho to the sulfonyl linkage. This ortho-nitro group is the key to its distinct reactivity profile. The strong electron-withdrawing nature of the nitro group significantly influences the properties of the sulfonamide or sulfonate ester.

Compared to its more traditional counterparts, the tosyl (Ts) and mesyl (Ms) groups, the nosyl group offers several distinct advantages, particularly in the context of amine protection. While tosylamides are notoriously robust and often necessitate harsh conditions for cleavage, nosylamides can be deprotected under remarkably mild conditions.[1] This orthogonality to other common amine protecting groups like Boc, Cbz, and Fmoc is a significant asset in multi-step syntheses.[2]

The nosyl group's utility extends beyond amine protection. Nosylates derived from alcohols are effective leaving groups in nucleophilic substitution reactions, comparable in reactivity to tosylates and mesylates.[3][4]

Preparation of Nosyl Derivatives

The introduction of the nosyl group onto amines or alcohols is typically a straightforward process.

Nosylation of Amines

Primary and secondary amines react readily with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base to form stable, often crystalline, sulfonamides.[1]

Experimental Protocol: General Procedure for the Nosylation of a Primary Amine [1]

-

Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a suitable base, such as pyridine (B92270) (2.0 eq), to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nosylation of Alcohols

Alcohols can be converted to their corresponding nosylates using nosyl chloride in the presence of a base, similar to the preparation of tosylates and mesylates.[3][5] These nosylates can then be used in subsequent nucleophilic substitution reactions.

Experimental Protocol: General Procedure for the Nosylation of an Alcohol [5][6]

-

Dissolve the alcohol (1.0 eq) in a suitable dry solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere.

-

Add a base, such as triethylamine (B128534) (TEA) or pyridine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) if necessary.

-

Cool the mixture to 0 °C.

-

Add 2-nitrobenzenesulfonyl chloride (NsCl) (typically 1.1-1.5 eq) portion-wise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature and monitor its progress by TLC.

-

Once the reaction is complete, work up the mixture by adding water and extracting with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography.

Applications in Natural Product Synthesis

The this compound group has found widespread application in the total synthesis of complex natural products, primarily as a protecting group for amines that allows for mild deprotection in the presence of sensitive functional groups.

Fukuyama Amine Synthesis

A cornerstone of the nosyl group's application is the Fukuyama amine synthesis, which provides a versatile method for the preparation of secondary amines.[7] This methodology involves the alkylation of a nosyl-protected primary amine, followed by deprotection. The nosyl group's ability to be cleaved under mild conditions is paramount to the success of this strategy.[7][8]

Use in Alkaloid Synthesis

The synthesis of alkaloids, a diverse class of nitrogen-containing natural products, has benefited from the use of the nosyl group.[9][10][11][12] Its ability to protect amine functionalities during intricate synthetic sequences and its subsequent facile removal make it an invaluable tool for constructing complex alkaloid frameworks.

Role in Glycosylation Chemistry

In the field of carbohydrate chemistry, nosylates have been employed as activating groups in glycosylation reactions. Koto and coworkers demonstrated that the in situ generation of glycosyl nosylates can lead to the formation of β-linked glycosides with high selectivity.[13] This highlights the potential of the nosyl group to influence stereochemical outcomes in complex glycosidic bond formations.

Deprotection of the Nosyl Group

The key advantage of the nosyl group lies in its selective and mild removal. The most common method for nosyl group deprotection is treatment with a thiol in the presence of a base.[2][7]

The mechanism of deprotection proceeds via a nucleophilic aromatic substitution (SNAr). The thiolate anion, generated in situ, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[2][7] Subsequent collapse of this intermediate liberates the free amine and a thioether byproduct.[2]

Experimental Protocol: General Procedure for Nosyl Group Deprotection using Thiophenol [2][7]

-

To a solution of the nosyl-protected amine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), add thiophenol (2.5 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.[2][7]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude amine product by column chromatography.

Alternative, odorless methods for nosyl deprotection have also been developed, for instance, utilizing homocysteine thiolactone in the presence of a primary alcohol and DBU.[14] Solid-supported thiol reagents can also be employed to simplify purification.[15][16]

Quantitative Data

The efficiency of nosylation and deprotection reactions is crucial for their application in total synthesis. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for the Nosylation of Amines

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| Primary Alkylamine | Pyridine | CH₂Cl₂ | High-yielding | [1] |

| Secondary Alkylamine | Pyridine | CH₂Cl₂ | High-yielding | [1] |

Table 2: Representative Yields for the Deprotection of Nosylamides

| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 °C, 40 min | High | [7] |

| Secondary Nosylamide | Mercaptomethyl-PS-DVB resin | Cs₂CO₃ | DMF | rt, 24 h | 40 | [15] |

| Secondary Nosylamide | PS-DVB supported thiophenol | Cs₂CO₃ | DMF | rt, 24 h | Complete Conversion | [15] |

| Primary Nosylamide | PS-DVB supported thiophenol | Cs₂CO₃ | THF | 80 °C, 6 x 1 min (MW) | High | [15] |

| Secondary Nosylamide | PS-DVB supported thiophenol | Cs₂CO₃ | THF | 80 °C, 6 x 1 min (MW) | High | [15] |

Experimental Workflows and Logical Relationships

The strategic implementation of the this compound group in a synthetic route follows a logical progression of protection, transformation, and deprotection.

Conclusion

The this compound group stands as a testament to the power of subtle electronic modifications in designing functional groups for complex molecule synthesis. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, its selective removal under mild conditions have solidified its place in the synthetic chemist's toolbox. For researchers and drug development professionals engaged in the synthesis of natural products and their analogues, a thorough understanding and proficient application of nosyl chemistry can pave the way for more efficient and elegant synthetic routes. The detailed protocols and data presented in this guide serve as a practical resource to this end.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pharm.or.jp [pharm.or.jp]

- 9. Total synthesis of alkaloids using both chemical and biochemical methods - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of natural products with polycyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 16. Deprotection of N??Nosyl?螃窿?amino Acids by Using Solid??Supported Mercaptoacetic Acid | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for the Nosylation of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the protection of amine functional groups is a critical step. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a highly effective protecting group for primary and secondary amines. Its widespread use stems from the ease of its introduction, the stability of the resulting sulfonamide to a variety of reaction conditions, and most importantly, its facile cleavage under mild conditions. This orthogonality to many other protecting groups makes the nosyl group a valuable tool in multistep synthetic sequences.[1]

The nosylation of primary amines is a robust and high-yielding transformation that converts the basic and nucleophilic amine into a significantly less reactive nosylamide. The strong electron-withdrawing nature of the o-nitro-substituted aryl ring renders the nitrogen atom of the sulfonamide non-nucleophilic and the N-H proton acidic. This latter property is exploited in the Fukuyama amine synthesis, where the nosylamide is readily N-alkylated. Subsequent deprotection under mild conditions, typically using a thiol and a base, regenerates the amine functionality, providing an overall transformation from a primary to a secondary amine.[2][3]

These application notes provide a detailed experimental protocol for the nosylation of primary amines, a summary of reaction conditions and yields for a variety of substrates, and diagrams illustrating the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes the reaction conditions and yields for the nosylation of a range of primary amines with 2-nitrobenzenesulfonyl chloride.

| Primary Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 3 | 98 |

| 4-Methoxybenzylamine | Pyridine | CH₂Cl₂ | 0 to rt | 2 | 95 |

| Benzylamine | Triethylamine | CH₂Cl₂ | 0 to rt | 12 | 96 |

| n-Propylamine | Pyridine | CH₂Cl₂ | 0 to rt | 2 | 92 |

| Isopropylamine | Triethylamine | CH₂Cl₂ | rt | 12 | 94 |

| Cyclohexylamine | Pyridine | CH₂Cl₂ | rt | 4 | 97 |

| (R)-α-Methylbenzylamine | Pyridine | CH₂Cl₂ | 0 to rt | 3 | 95 |

| Glycine methyl ester HCl | Triethylamine | CH₂Cl₂ | 0 to rt | 12 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine

This protocol describes a general method for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 - 1.1 eq)

-

Pyridine or Triethylamine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask charged with a solution of the primary amine (1.0 eq) in anhydrous dichloromethane, add the base (pyridine or triethylamine, 2.0 - 3.0 eq) under a nitrogen or argon atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add 2-nitrobenzenesulfonyl chloride (1.05 - 1.1 eq) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated aqueous NaHCO₃ solution (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-nosylated amine.

-